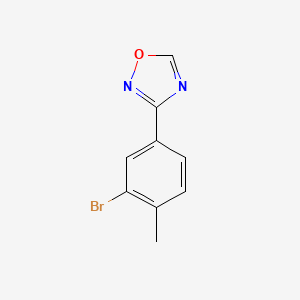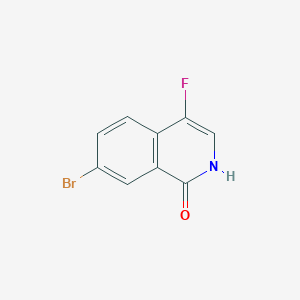
3-(3,5-dichlorophenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)pentanoic acid (DCPA) is an organic compound that is commonly used as an intermediate in the synthesis of a variety of organic compounds. DCPA is a key building block for the synthesis of drugs, pesticides, and other chemicals. DCPA is also used in many laboratory experiments and has a wide range of applications in the scientific research field.
作用機序
3-(3,5-dichlorophenyl)pentanoic acid is an organic acid that is used in the synthesis of a variety of organic compounds. The mechanism of action of 3-(3,5-dichlorophenyl)pentanoic acid is not well understood, but it is thought to act as a proton donor in the synthesis of organic compounds. 3-(3,5-dichlorophenyl)pentanoic acid is believed to act as a catalyst in the synthesis of drugs and other compounds, as well as in the synthesis of polymers.
Biochemical and Physiological Effects
3-(3,5-dichlorophenyl)pentanoic acid is not known to have any direct biochemical or physiological effects. However, it is used as an intermediate in the synthesis of drugs, pesticides, and other chemicals, and these compounds may have direct biochemical or physiological effects.
実験室実験の利点と制限
The main advantage of using 3-(3,5-dichlorophenyl)pentanoic acid in laboratory experiments is its availability. 3-(3,5-dichlorophenyl)pentanoic acid is a relatively inexpensive and readily available organic compound, which makes it an ideal starting material for the synthesis of a variety of organic compounds. Additionally, 3-(3,5-dichlorophenyl)pentanoic acid is a non-toxic compound, which makes it safe for use in laboratory experiments.
However, there are some limitations to using 3-(3,5-dichlorophenyl)pentanoic acid in laboratory experiments. 3-(3,5-dichlorophenyl)pentanoic acid is a relatively unstable compound and is prone to hydrolysis, which can lead to the formation of unwanted by-products. Additionally, the reaction of 3-(3,5-dichlorophenyl)pentanoic acid with aldehydes can be slow and difficult to control, and the reaction can be difficult to scale up for large-scale synthesis.
将来の方向性
There are a number of potential future directions for the use of 3-(3,5-dichlorophenyl)pentanoic acid in scientific research. One potential direction is the development of new and improved synthetic methods for the synthesis of drugs and other compounds. Additionally, 3-(3,5-dichlorophenyl)pentanoic acid could be used in the synthesis of polymeric materials, such as polyurethanes and polyesters. Finally, 3-(3,5-dichlorophenyl)pentanoic acid could be used as a catalyst for the synthesis of polymeric materials, such as polyurethanes and polyesters.
合成法
3-(3,5-dichlorophenyl)pentanoic acid is synthesized through a two-step process in which an alkylation reaction is followed by a reaction with an aldehyde. In the first step, 3-chloropentane-1-ol is reacted with 3,5-dichlorophenylmagnesium bromide to form 3-(3,5-dichlorophenyl)pentanol. This is followed by a reaction with formaldehyde to form 3-(3,5-dichlorophenyl)pentanoic acid.
科学的研究の応用
3-(3,5-dichlorophenyl)pentanoic acid is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of drugs and other compounds, as a reagent for the synthesis of polymers, and as a catalyst for the synthesis of polymers. 3-(3,5-dichlorophenyl)pentanoic acid is also used in the synthesis of drugs, pesticides, and other chemicals, as well as in the synthesis of polymers. Additionally, 3-(3,5-dichlorophenyl)pentanoic acid has been used in the synthesis of polymeric materials, such as polyurethanes and polyesters.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dichlorophenyl)pentanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,5-dichlorophenol", "1-pentanone", "sodium hydroxide", "sodium hypochlorite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 3,5-dichlorophenol is reacted with sodium hydroxide and 1-pentanone in the presence of sulfuric acid to form 3-(3,5-dichlorophenyl)pentan-2-one.", "Step 2: The intermediate product from step 1 is then oxidized with sodium hypochlorite to form 3-(3,5-dichlorophenyl)pentanoic acid.", "Step 3: The crude product is then purified by extraction with ethyl acetate and washing with sodium bicarbonate and water. The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield the final product." ] } | |
CAS番号 |
1554512-20-7 |
製品名 |
3-(3,5-dichlorophenyl)pentanoic acid |
分子式 |
C11H12Cl2O2 |
分子量 |
247.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




